[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate
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Overview
Description
[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate is a complex organic compound characterized by its multiple acetoxy groups and a nonafluorobutylsulfonyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as glucose or a related hexose.
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar are protected using acetic anhydride in the presence of a catalyst like pyridine to form acetoxy groups.
Introduction of the Nonafluorobutylsulfonyloxy Group: The protected sugar is then reacted with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine to introduce the nonafluorobutylsulfonyloxy group.
Final Acetylation: The intermediate product is further acetylated to ensure complete protection of the hydroxyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The nonafluorobutylsulfonyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyloxy group.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the acetoxy and sulfonyloxy moieties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis Agents: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.
Hydrolysis Products: The hydrolysis of acetoxy groups yields the corresponding alcohols.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules due to its multiple reactive sites.
Materials Science: Its unique structural features make it useful in the development of novel materials with specific properties, such as hydrophobicity or fluorine content.
Biology and Medicine
Drug Development: The compound’s reactivity and structural features can be exploited in the design of new pharmaceuticals, particularly those requiring specific functional groups.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Industry
Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties, such as high thermal stability or chemical resistance.
Surface Coatings: Its fluorinated moiety makes it suitable for use in surface coatings that require high durability and resistance to solvents.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The nonafluorobutylsulfonyloxy group can participate in nucleophilic substitution reactions, while the acetoxy groups can undergo hydrolysis or other transformations. These reactions enable the compound to interact with various molecular targets, such as enzymes or receptors, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate: is similar to other acetylated sugar derivatives and fluorinated sulfonates.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
Structural Complexity: The combination of acetoxy and nonafluorobutylsulfonyloxy groups in a single molecule provides unique reactivity and functional versatility.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in various scientific and industrial applications
Properties
CAS No. |
480438-48-0 |
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Molecular Formula |
C18H19F9O12S |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19F9O12S/c1-6(28)34-5-10-11(35-7(2)29)12(36-8(3)30)13(14(38-10)37-9(4)31)39-40(32,33)18(26,27)16(21,22)15(19,20)17(23,24)25/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |
InChI Key |
RHEYHPACKVZWRD-PEBLQZBPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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